molecular formula C22H16F2N2OS2 B2583296 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide CAS No. 325977-21-7

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide

Cat. No. B2583296
CAS RN: 325977-21-7
M. Wt: 426.5
InChI Key: NFAFIZPYKBKSQA-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known for their wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives involve various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units .

Scientific Research Applications

Antitumor Activities

Benzothiazole derivatives, including those closely related to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide, have been extensively studied for their antitumor properties. Hutchinson et al. (2001) explored the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxicity in sensitive human breast cancer cell lines, MCF-7 (ER+) and MDA 468 (ER-), highlighting the potential of fluorinated benzothiazoles as broad-spectrum antitumor agents (Hutchinson et al., 2001).

Antiproliferative Activity

Corbo et al. (2016) studied a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The findings suggested a significant inhibitory effect on cell growth, with certain compounds exhibiting a proapoptotic effect, especially towards MCF-7 cancer cell lines (Corbo et al., 2016).

Mechanisms of Action

The mechanism underlying the antitumor specificity of benzothiazole derivatives may involve the induction of cytochrome P450 CYP1A1, a crucial event in determining their antitumor specificity. This pathway facilitates the metabolic activation of these compounds, suggesting a targeted approach in cancer therapy. The synthesis and evaluation of amino acid prodrugs of novel antitumor benzothiazoles, aiming to improve water solubility and bioavailability for clinical evaluation, further emphasize the translational potential of these findings (Bradshaw et al., 2002).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2OS2/c23-13-7-5-8-14(24)19(13)20(27)26-22-18(12-6-1-3-10-16(12)28-22)21-25-15-9-2-4-11-17(15)29-21/h2,4-5,7-9,11H,1,3,6,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAFIZPYKBKSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC=C3F)F)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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